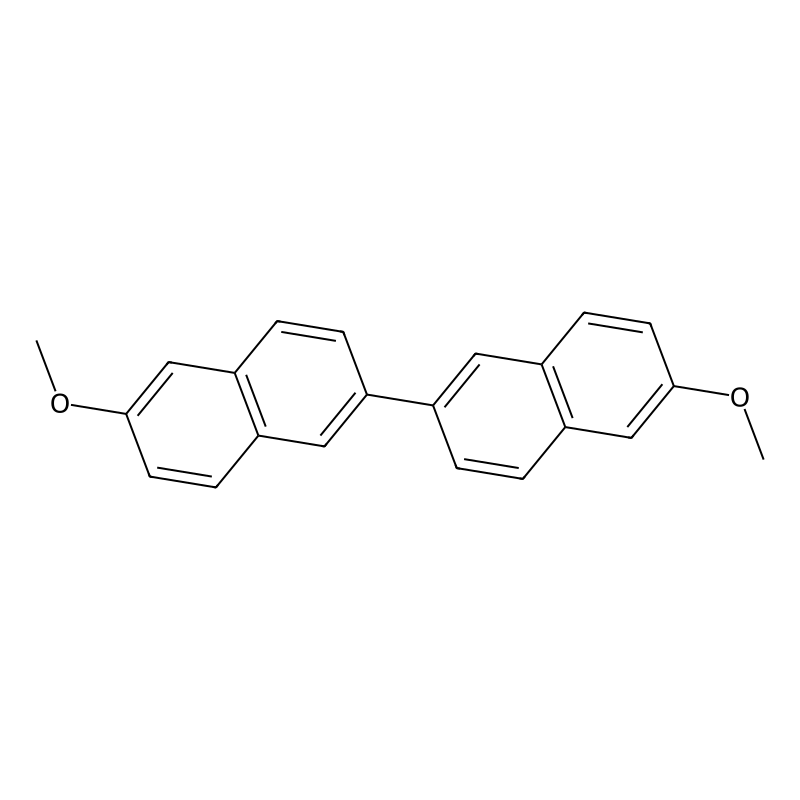

6,6'-Dimethoxy-2,2'-binaphthalenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chiral Recognition and Separation:

6,6'-Dimethoxy-2,2'-binaphthalenyl (6,6'-DMB) possesses inherent chirality due to its asymmetric structure. This property makes it valuable in scientific research for the recognition and separation of chiral molecules. 6,6'-DMB can be incorporated into various materials, such as stationary phases for chromatography and supramolecular assemblies, to achieve selective binding and separation of enantiomers (mirror-image molecules) [].

Asymmetric Catalysis:

6,6'-DMB can be employed as a ligand in asymmetric catalysis, a field of chemistry focused on creating molecules with a specific handedness. The chiral environment provided by 6,6'-DMB directs the reaction pathway, favoring the formation of one enantiomer over the other. This characteristic makes 6,6'-DMB a valuable tool for the synthesis of enantiomerically pure compounds, crucial in various applications, including pharmaceuticals and agrochemicals [].

Material Science Applications:

The unique properties of 6,6'-DMB make it a potential candidate for various material science applications. Its rigid structure and ability to self-assemble into well-defined structures can be exploited in the development of functional materials, such as:

- Liquid crystals: 6,6'-DMB can be incorporated into liquid crystal materials to influence their properties, potentially leading to applications in displays and sensors [].

- Organic electronics: The self-assembly properties of 6,6'-DMB can be utilized in the construction of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

6,6'-Dimethoxy-2,2'-binaphthalenyl is an organic compound characterized by its unique structure, which consists of two fused naphthalene rings with methoxy groups attached at the 6 positions of each ring. Its molecular formula is C22H18O2, and it has a molecular weight of approximately 314.38 g/mol. This compound exhibits interesting physical properties, including a density of 1.16 g/cm³ and a boiling point of 493.5ºC at 760 mmHg .

As DMBN is primarily used as a ligand in asymmetric catalysis, its mechanism of action revolves around its ability to selectively bind to one enantiomer of a substrate molecule during a reaction. This selectivity is achieved through non-covalent interactions (such as hydrogen bonding and π-π stacking) between the functional groups on DMBN and the substrate molecule []. However, detailed mechanistic studies specific to DMBN are lacking in the available literature.

The chemical behavior of 6,6'-dimethoxy-2,2'-binaphthalenyl can be influenced by its functional groups. It can undergo various reactions typical for aromatic compounds, such as electrophilic substitution. The presence of methoxy groups makes it more nucleophilic and can facilitate reactions like:

- Electrophilic Aromatic Substitution: The methoxy groups can direct electrophiles to the ortho and para positions.

- Oxidation: Under certain conditions, the methoxy groups may be oxidized to form corresponding carbonyl compounds.

These reactions are significant for modifying the compound's structure for various applications.

Research indicates that 6,6'-dimethoxy-2,2'-binaphthalenyl exhibits notable biological activities. It has been studied for its potential antitumor properties and its ability to inhibit certain enzymes involved in cancer progression. Additionally, it may possess antioxidant properties due to its aromatic structure, which can scavenge free radicals .

Several synthetic routes have been developed for producing 6,6'-dimethoxy-2,2'-binaphthalenyl:

- From 2-Bromo-6-methoxynaphthalene: This method involves the coupling of 2-bromo-6-methoxynaphthalene with a suitable coupling reagent.

- Via Grignard Reagents: Utilizing Grignard reagents to introduce the methoxy groups onto the naphthalene framework.

- Metal-Catalyzed Cross-Coupling: Employing palladium or nickel catalysts to facilitate the formation of the binaphthalenyl structure from simpler precursors .

These methods highlight the versatility in synthesizing this compound for research and industrial purposes.

6,6'-Dimethoxy-2,2'-binaphthalenyl has several applications across various fields:

- Organic Electronics: Used in organic light-emitting diodes (OLEDs) due to its electronic properties.

- Pharmaceuticals: Investigated as a lead compound in drug development for cancer therapies.

- Material Science: Explored for use in creating advanced materials with specific optical or electronic characteristics.

Its unique structural features make it valuable in these applications.

Interaction studies have shown that 6,6'-dimethoxy-2,2'-binaphthalenyl interacts with various biological targets. These interactions can modulate enzymatic activities and influence cellular signaling pathways. For instance, studies have demonstrated its potential to inhibit specific kinases involved in cancer cell proliferation .

Several compounds share structural similarities with 6,6'-dimethoxy-2,2'-binaphthalenyl. Below are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,1'-Binaphthyl | Two naphthalene units without substituents | Known for its chiral properties and use in asymmetric synthesis |

| 2,2'-Dimethoxy-1,1'-binaphthalene | Similar binaphthalene structure but with different methoxy positioning | Exhibits spontaneous resolution properties |

| 6-Methoxynaphthalene | Single naphthalene unit with one methoxy group | Simpler structure with different reactivity |

While these compounds share structural elements, the positioning of substituents on the naphthalene rings significantly impacts their chemical behavior and biological activity.

The synthesis of 6,6'-Dimethoxy-2,2'-binaphthalenyl requires careful control of reaction conditions to achieve desired regioselectivity and stereoselectivity. Various synthetic pathways have been developed, ranging from transition metal-catalyzed cross-coupling reactions to electrophilic aromatic substitution and enantioselective protocols. Each methodology offers unique advantages and challenges for accessing this valuable binaphthyl derivative.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions represent the cornerstone of modern synthetic approaches to 6,6'-Dimethoxy-2,2'-binaphthalenyl. These reactions, facilitated by metals such as palladium, nickel, and copper, enable the formation of carbon-carbon bonds with high efficiency and selectivity, making them particularly valuable for constructing the binaphthyl core.

Suzuki-Miyaura Coupling for Biphenyl Core Construction

The Suzuki-Miyaura coupling reaction stands as a premier methodology for constructing the 2,2'-binaphthyl core of 6,6'-Dimethoxy-2,2'-binaphthalenyl. This palladium-catalyzed cross-coupling between organoboron compounds and organic halides offers exceptional functional group tolerance and mild reaction conditions, making it highly versatile for binaphthyl synthesis.

Research has demonstrated that wholly aromatic polyketones containing 2,2′-dimethoxy-1,1′-binaphthyl-6,6′-diyl units can be efficiently synthesized through Suzuki-Miyaura coupling polymerization. The methodology involves coupling appropriately functionalized naphthyl building blocks, with the 6,6'-dimethoxy substituents either pre-installed or introduced subsequently.

Palladium nanocluster-catalyzed Suzuki-Miyaura coupling polymerization has proven particularly effective for incorporating binaphthyl units into polymer chains. For instance, the coupling of 2,2'-bis(iodobenzoylphenoxy)-1,1'-binaphthyls with aromatic diboric acid diesters proceeds smoothly, affording 1,1'-binaphthyl-2,2'-dioxy-bearing aromatic polyketones with excellent thermal stability and solubility in common organic solvents.

For the synthesis of 6,6'-Dimethoxy-2,2'-binaphthalenyl specifically, the coupling of appropriately halogenated naphthalene derivatives represents a direct approach. The reaction typically employs palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3 in combination with phosphine ligands, with bases such as K2CO3 or Cs2CO3 facilitating the transmetalation step.

Table 1: Selected Suzuki-Miyaura Coupling Conditions for Binaphthyl Synthesis

The development of enantioselective variants of the Suzuki-Miyaura coupling has enabled access to enantiomerically enriched 6,6'-Dimethoxy-2,2'-binaphthalenyl. The utilization of chiral ligands, such as enantiopure sulfonated SPhos (sSPhos), facilitates asymmetric cross-coupling with high levels of enantioselectivity. These methodologies represent significant advances in the synthesis of axially chiral binaphthyl derivatives.

Ullmann-Type Coupling for Axial Chirality Induction

Ullmann-type coupling reactions provide an alternative approach for constructing the 1,1'-binaphthyl bond with controlled axial chirality. These copper or nickel-mediated reactions enable the coupling of aryl halides to form binaphthyl systems with defined stereochemistry, making them valuable for accessing enantiomerically enriched 6,6'-Dimethoxy-2,2'-binaphthalenyl.

Intramolecular Ullmann coupling has demonstrated remarkable stereoselectivity in binaphthyl synthesis. For example, the coupling of (S)-2,2′-bis-(1-bromo-2-naphthylcarbonyloxy)-1,1′-binaphthyl induces axial dissymmetry with virtually complete diastereoselectivity, affording (SS)-tetranaphtho[2,1-b; 1,2-d; 2,1-h; 1,2-j]dioxacyclododecene-11,26-dione. This methodology highlights the potential for stereoselective construction of complex binaphthyl structures.

Recent advances in enantioselective Ullmann coupling have expanded synthetic options for axially chiral binaphthyls. The development of chiral 2,2′-ligands has enabled the enantioselective coupling of ortho-chlorinated aryl aldehydes, providing a direct route to axially chiral biaryls. For the synthesis of 6,6'-Dimethoxy-2,2'-binaphthalenyl, this approach would involve the coupling of appropriately functionalized 6-methoxy-2-halonaphthyl precursors.

Table 2: Ullmann-Type Coupling Conditions for Axially Chiral Binaphthyl Synthesis

| Catalyst | Ligand | Additives | Solvent | Temperature | Selectivity | Reference |

|---|---|---|---|---|---|---|

| NiBr2·DME | SPDO (L6) | Zn, CoPc, Et4NI | THF | 50°C | 86% ee | |

| Cu | - | - | Pyridine | 110°C | Complete diastereoselectivity | |

| CuI | - | K3PO4 | DMF | 120°C | Racemic | - |

The reaction mechanism typically involves oxidative addition of the aryl halide to the copper or nickel catalyst, followed by reductive elimination to form the binaphthyl bond. The stereoselectivity can be controlled through the use of chiral ligands or through substrate control, where existing stereogenic elements direct the formation of the new stereogenic axis.

Buchwald-Hartwig Amination for Asymmetric Derivatives

While not directly involved in the core synthesis of 6,6'-Dimethoxy-2,2'-binaphthalenyl, the Buchwald-Hartwig amination reaction offers valuable strategies for functionalizing pre-formed binaphthyl systems. This palladium-catalyzed cross-coupling enables the formation of C-N bonds between aryl halides and amines, providing access to amino-functionalized derivatives of 6,6'-Dimethoxy-2,2'-binaphthalenyl.

The Buchwald-Hartwig amination has revolutionized the construction of aromatic amines through an efficient and practical methodology. The reaction proceeds through oxidative addition of the Pd(0) species to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylated amine product alongside the regenerated Pd(0) catalyst.

For the functionalization of 6,6'-Dimethoxy-2,2'-binaphthalenyl, the Buchwald-Hartwig amination could be employed to introduce amino groups at available positions, particularly if halogen substituents are present. The reaction typically employs dialkylbiaryl phosphine ligands such as BrettPhos, which promote cross-coupling with high efficiency.

Table 3: Buchwald-Hartwig Amination Conditions for Binaphthyl Functionalization

The structural features of BrettPhos, described as "dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane" with molecular formula C35H53O2P, contribute to its exceptional catalytic performance. The steric and electronic properties of this ligand facilitate challenging C-N bond formations, making it valuable for the synthesis of complex amino-functionalized binaphthyl derivatives.

Electrophilic Aromatic Substitution Optimization

Electrophilic aromatic substitution reactions provide complementary approaches to transition metal-catalyzed cross-coupling for functionalizing 6,6'-Dimethoxy-2,2'-binaphthalenyl. These reactions enable the regioselective introduction of various substituents at specific positions on the binaphthyl core, allowing for precise structural control.

Halogenation Patterns at 6,6'-Positions

Halogenation reactions play a crucial role in the synthesis and functionalization of 6,6'-Dimethoxy-2,2'-binaphthalenyl. These transformations enable the introduction of halogen substituents at specific positions, either as part of the synthetic pathway toward the 6,6'-dimethoxy derivative or for subsequent functionalization of the binaphthyl core.

Selective halogenation of binaphthyl systems has been achieved with remarkable regiocontrol. Methodologies have been developed for the selective bromination of the 5-position of the binaphthyl skeleton, as well as sequential bromination of the 6-position followed by iodination of the 4-position. These approaches enable the step-wise functionalization of different positions on the binaphthyl framework, allowing for the creation of complex substitution patterns.

For the synthesis of 6,6'-Dimethoxy-2,2'-binaphthalenyl, halogenation patterns must be carefully controlled to enable the subsequent introduction of methoxy groups at the 6,6'-positions. This can be achieved either through direct halogenation of pre-formed binaphthyl systems or through the halogenation of naphthalene precursors prior to binaphthyl formation.

Table 4: Selective Halogenation Methods for Binaphthyl Functionalization

The ability to selectively introduce halogens at specific positions enables diverse synthetic pathways to 6,6'-Dimethoxy-2,2'-binaphthalenyl. Halogenated intermediates can undergo nucleophilic substitution with methoxide sources or can be converted to methoxy groups through copper-catalyzed coupling with methanol. Additionally, halogenated binaphthyl derivatives serve as valuable precursors for further functionalization through cross-coupling reactions.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of 6,6'-Dimethoxy-2,2'-binaphthalenyl. This methodology involves deprotonation at a position ortho to a directing group using a strong base, typically an alkyllithium reagent, followed by reaction with an electrophile to introduce various functional groups.

The complex-induced proximity effect (CIPE) plays a crucial role in directed ortho-metalation. The directing group coordinates or "complexes" with the organolithium reagent, increasing its kinetic basicity and directing deprotonation to the ortho position. This mechanism enables high regioselectivity in the functionalization of aromatic systems, including binaphthyl derivatives.

The application of directed ortho-metalation to binaphthyl systems has enabled regioselective functionalization at specific positions. For example, the synthesis of 3,3'-diaryl-substituted 2,2'-diamino-1,1'-binaphthyl has been achieved via an ortho-lithiation/iodization/Suzuki-Miyaura coupling protocol. This stepwise approach allows for the high-yield introduction of aryl groups, facilitating the synthesis of a variety of substituted binaphthyl compounds.

Table 5: Directed Ortho-Metalation Approaches for Binaphthyl Functionalization

For 6,6'-Dimethoxy-2,2'-binaphthalenyl, directed ortho-metalation could be employed to functionalize available positions, particularly those adjacent to the methoxy groups. The methoxy substituents themselves can act as directing groups for ortho-lithiation, enabling further functionalization at positions adjacent to the 6,6'-methoxy groups. This approach offers high regioselectivity and compatibility with various electrophiles, expanding the structural diversity accessible from 6,6'-Dimethoxy-2,2'-binaphthalenyl.

The lateral benzylic lithiation of aziridine derivatives, as described in the literature, demonstrates the powerful directing effect that can be achieved through nitrogen-induced stabilization and CIPE. These principles could potentially be applied to appropriately functionalized derivatives of 6,6'-Dimethoxy-2,2'-binaphthalenyl, enabling selective functionalization at benzylic positions.

Enantioselective Synthesis Protocols

The axial chirality inherent in the 6,6'-Dimethoxy-2,2'-binaphthalenyl core necessitates the development of enantioselective synthesis protocols for accessing enantiomerically pure materials. Various approaches have been explored, including kinetic resolution of racemic mixtures and chiral auxiliary-mediated asymmetric coupling.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution offers a powerful approach for obtaining enantiomerically enriched 6,6'-Dimethoxy-2,2'-binaphthalenyl from racemic mixtures. This methodology exploits the differential reactivity of enantiomers in the presence of a chiral reagent or catalyst, allowing for the separation of racemic binaphthyl derivatives into their constituent enantiomers.

The kinetic resolution of binaphthyl derivatives has been achieved through various methods. For example, chiral calcium phosphate-catalyzed acylation has been employed for the kinetic resolution of 1,1′-binaphthyl-2,2′-diamine (BINAM) derivatives. This approach utilizes isobutyric anhydride in the presence of chiral calcium phosphate and 4-morpholinopyridine, achieving selectivity factors up to s = 127. The resulting mono-acylated products can be hydrolyzed to regenerate the parent compound in enantiomerically enriched form.

A nonenzymatic kinetic resolution of monoprotected BINOL and biphenol derivatives has been developed using atroposelective Si–O coupling with hydrosilanes. This method employs a copper-hydride catalyst system consisting of CuCl, (R,R)-Ph-BPE, and NaOtBu, enabling the enantioselective coupling of phenolic hydroxy groups with hydrosilanes. Interestingly, when applied to 6,6′-dimethoxy-biphenyl derivatives, this method showed limited efficiency, highlighting the influence of substitution patterns on resolution effectiveness.

Table 6: Kinetic Resolution Methods for Binaphthyl Derivatives

Enzymatic methods represent another valuable approach for the kinetic resolution of binaphthyl derivatives. Lipase-catalyzed transesterification of binaphthol in organic solvents has been reported to provide enantiomerically enriched products. These biocatalytic approaches offer mild conditions and high selectivity, making them attractive alternatives to chemical catalysis for the resolution of 6,6'-Dimethoxy-2,2'-binaphthalenyl.

It is worth noting that the 6,6'-dimethoxy substituents can significantly influence the resolution efficiency, as demonstrated by the poor selectivity observed in the Si–O coupling of 6,6′-dimethoxy-biphenyl derivatives. This highlights the need for carefully optimized resolution protocols specifically tailored to the structural features of 6,6'-Dimethoxy-2,2'-binaphthalenyl.

Chiral Auxiliary-Mediated Asymmetric Coupling

Chiral auxiliary-mediated approaches offer an alternative strategy for accessing enantiomerically enriched 6,6'-Dimethoxy-2,2'-binaphthalenyl. These methods involve the temporary attachment of a chiral auxiliary to control the stereochemical outcome of the binaphthyl-forming reaction, followed by auxiliary removal to reveal the enantiomerically enriched product.

The use of 2-diphenylphosphino-2′-hydroxy-1,1′-binaphthyl (HO-MOP) as a chiral auxiliary has been demonstrated for asymmetric coordination chemistry. The (R)-HO-MOP auxiliary was found to be effective for inducing stereoselectivity with various precursor complexes, highlighting the potential of binaphthyl-based auxiliaries for asymmetric synthesis.

For the synthesis of 6,6'-Dimethoxy-2,2'-binaphthalenyl specifically, chiral auxiliaries could be employed in conjunction with cross-coupling methodologies to control the stereochemistry of the binaphthyl axis. This approach would involve the attachment of a chiral auxiliary to one of the coupling partners, followed by stereoselective coupling and auxiliary removal.

Table 7: Chiral Auxiliary-Mediated Asymmetric Synthesis Approaches

The development of chiral ligands for asymmetric cross-coupling reactions provides another powerful approach for accessing enantiomerically enriched 6,6'-Dimethoxy-2,2'-binaphthalenyl. For example, enantiopure sulfonated SPhos has been employed as a ligand for asymmetric Suzuki-Miyaura coupling, enabling the synthesis of highly enantioenriched 2,2′-biphenols. This methodology, which relies on attractive noncovalent interactions involving the ligand sulfonate group for asymmetric induction, could potentially be applied to the synthesis of 6,6'-Dimethoxy-2,2'-binaphthalenyl.

Similarly, chiral ligands have been developed for enantioselective Ullmann coupling, enabling the synthesis of axially chiral biaryls with high levels of enantioselectivity. These advances highlight the continuing evolution of asymmetric methodologies for accessing enantiomerically pure binaphthyl derivatives.

Circularly Polarized Luminescence Materials

The implementation of 6,6'-dimethoxy-2,2'-binaphthalenyl in circularly polarized luminescence materials represents a significant advancement in chiroptical material design [1] [2]. Binaphthyl-based chiral carbon macrocycles incorporating this compound have demonstrated exceptional performance with luminescence dissymmetry factors (glum) exceeding 1.0 × 10⁻³ [1] [2]. The compound's inherent axial chirality and electronic properties contribute to enhanced chiroptical responses when integrated into macrocyclic structures.

Research has shown that the emission maxima of chiral macrocycles containing 6,6'-dimethoxy-2,2'-binaphthalenyl units are red-shifted compared to individual binaphthyl units, indicating effective electronic conjugation within the extended framework [1] [2]. The methoxy groups at the 6,6' positions play a crucial role in stabilizing the chiral configuration while enhancing solubility in organic solvents necessary for device fabrication [3] [4].

The photophysical properties of these materials have been comprehensively investigated using steady-state and time-resolved spectroscopies, along with circular dichroism and circularly polarized luminescence measurements [1] [2]. These studies demonstrate that the compound enables efficient energy migration from extended π-electronic structures to the chiral binaphthyl core, resulting in strong chiroptical activity [5] [6].

Chiroptical Switching Devices

The development of chiroptical switching devices utilizing 6,6'-dimethoxy-2,2'-binaphthalenyl derivatives has emerged as a promising approach for advanced photonic applications [7] [8]. These devices exploit the reversible modulation of circular dichroism signals through external stimuli such as electric fields, pH changes, and electromagnetic radiation [7] [9].

Multi-stimuli-responsive chiroptical switches based on binaphthyl frameworks have demonstrated remarkable switching capabilities with response times under one second [8]. The structural rigidity provided by the dimethoxy substituents enhances the stability of atropisomeric configurations, enabling reliable switching performance over multiple cycles [9].

The mechanism of chiroptical switching involves conformational changes triggered by stimuli, leading to inversion of Cotton effect signs in circular dichroism spectra [9]. This property makes these materials particularly valuable for applications in optical data storage, molecular recognition, and chiral sensing technologies [7] [10].

Organic Electronic Device Integration

Charge Transport Layer Optimization in Organic Light-Emitting Diodes

The integration of 6,6'-dimethoxy-2,2'-binaphthalenyl derivatives in organic light-emitting diodes has led to significant improvements in charge transport properties and device performance [11] [12]. Bipolar host polymers incorporating this compound have achieved external quantum efficiencies of up to 11.19% through optimized charge balance and enhanced recombination zone control [11].

The compound's electronic properties enable efficient bipolar charge transport while maintaining high triplet energy levels and thermal stability [11]. The non-planar structure arising from the binaphthyl framework prevents excessive crystallization in thin films, contributing to improved morphological stability under device operating conditions [12].

Studies have demonstrated that modification of alkoxy chain lengths at strategic positions can tune the charge mobility and optimize the recombination zone position within the emissive layer [12]. The glass transition temperatures exceeding 160°C ensure thermal stability during device operation [13] [12].

Circularly polarized organic light-emitting diodes utilizing chiral binaphthyl enantiomers have shown bright yellow electroluminescence with remarkable gEL values and low turn-on voltages. These devices represent a significant advancement in developing doping-free circularly polarized OLED materials.

Hole-Transport Materials for Perovskite Solar Cells

The application of 6,6'-dimethoxy-2,2'-binaphthalenyl-based compounds as hole-transport materials in perovskite solar cells has demonstrated power conversion efficiencies of 8.38%, which is comparable to commercial spiro-OMeTAD [13]. The compound's highest occupied molecular orbital levels are well-matched with the valence band of CH₃NH₃PbI₃, facilitating efficient hole extraction [13].

Star-shaped molecules based on the 1,1'-bi-2-naphthol core with appropriate end groups have shown excellent thermal stability with glass transition temperatures above 160°C [13]. The introduction of different carbazole-based end groups allows for tuning of both short-circuit current density and open-circuit voltage parameters [13].

Research has revealed that binaphthyl-based hole transport materials provide enhanced charge transport characteristics compared to conventional materials, leading to improved device stability and performance [13]. The twisted conformation of the binaphthyl backbone suppresses crystallization and improves film-forming properties.

Polymer Composite Development

Chiral Stationary Phases for Chromatography

The utilization of 6,6'-dimethoxy-2,2'-binaphthalenyl derivatives in chiral stationary phases has revolutionized enantioselective separations in high-performance liquid chromatography. "Click" binaphthyl chiral stationary phases incorporating triazole linkages have demonstrated excellent enantioselectivities with separation factors (α) reaching 2.32 for various racemic compounds.

These chiral stationary phases show particular effectiveness in resolving BINOL derivatives and phenyl indolin-2-one analogs through π-π interactions. The presence of methoxy groups enhances the compound's interaction with analytes while maintaining the chiral recognition capability.

Binaphthyl-based covalent organic frameworks have achieved baseline separation of racemic ibuprofen with excellent selectivity factors and chromatographic resolution values of 3.39. These materials demonstrate high durability and resolution across multiple drug separations, indicating their potential for pharmaceutical applications.

The chiral recognition mechanism involves complementary hydrogen bonding and steric interactions between the chiral selector and enantiomeric analytes. Molecular mechanics calculations have supported the proposed discrimination models, explaining the observed chromatographic behavior.

Enantioselective Membrane Fabrication

Enantioselective membranes incorporating 6,6'-dimethoxy-2,2'-binaphthalenyl derivatives have achieved exceptional enantiomeric excess values exceeding 98% in chiral separations. Mixed matrix membranes utilizing chiral fillers based on this compound demonstrate superior performance in resolving pharmaceutical intermediates and fine chemicals.

The development of molecularly imprinted composite membranes using environmentally friendly approaches has shown remarkable separation efficiency for tryptophan enantiomers. These membranes combine the advantages of molecular imprinting technology with the inherent chirality of binaphthyl derivatives.

Post-synthetic modification of covalent organic framework nanochannels with binaphthyl-derived selectors has enabled precise control over enantioselectivity. The structural complexity and amphiphilic nature of these modifying agents contribute to enhanced chiral recognition capabilities.

XLogP3

UNII

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard